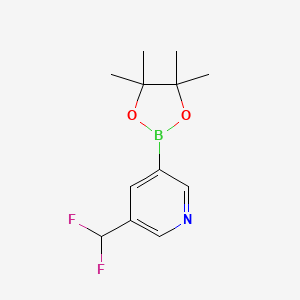

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, featuring a difluoromethyl (-CF₂H) substituent at the 3-position and a pinacol boronate group at the 5-position. The difluoromethyl group is an electron-withdrawing substituent, which may enhance the reactivity of the boronate in cross-coupling reactions such as Suzuki-Miyaura couplings . Such compounds are critical intermediates in pharmaceutical synthesis and materials science, particularly in constructing complex aromatic systems .

Properties

IUPAC Name |

3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(14)15)6-16-7-9/h5-7,10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDERAJSLRZKDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145113 | |

| Record name | 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-58-1 | |

| Record name | 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220696-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate conditions.

Boronate Ester Formation: The boronate ester group is introduced through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

Substitution: Various electrophiles or nucleophiles, such as halogens or amines, can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(Difluoromethyl)-5-boronic acid pyridine.

Reduction: Formation of 3-(Methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing boron and difluoromethyl groups can exhibit significant anticancer properties. For instance, studies have shown that boron-containing compounds can enhance the efficacy of existing chemotherapeutic agents by acting as a delivery system for these drugs to cancer cells. The incorporation of the difluoromethyl group may improve the lipophilicity and stability of the compound in biological systems, potentially leading to better therapeutic outcomes .

1.2 Antimicrobial Properties

The pyridine moiety is known for its biological activity against various pathogens. Compounds similar to 3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds could inhibit bacterial growth by disrupting cellular processes .

Materials Science

2.1 Polymer Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of advanced polymeric materials. Its boron content can facilitate cross-linking reactions in polymer matrices, leading to materials with enhanced mechanical properties and thermal stability .

2.2 Electronic Materials

Due to its electronic properties, this compound can be explored for applications in organic electronics. Its ability to participate in charge transfer processes makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Agricultural Chemistry

3.1 Pesticide Development

Research into the use of boron-containing compounds in agriculture has revealed their potential as pesticides or herbicides. The difluoromethyl group may enhance the bioactivity of these compounds against specific pests or diseases affecting crops .

3.2 Fertilizer Additives

Incorporating such compounds into fertilizers could improve nutrient uptake efficiency in plants due to their ability to interact with soil components and enhance nutrient solubility .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substituent at the 3-position of the pyridine ring significantly influences the compound's electronic, steric, and physicochemical properties. Below is a comparative analysis of structurally related boronate esters:

Table 1: Key Properties of Pyridine-Based Boronate Esters

Notes:

- Electron-Withdrawing Groups (EWG) : Trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups increase the electrophilicity of the boronate, facilitating cross-coupling reactions . The trifluoromethyl variant (273.06 g/mol) exhibits higher molecular weight and steric bulk compared to the difluoromethyl analog .

- Steric Effects : Methyl substituents (e.g., in ) reduce steric hindrance, improving accessibility in catalytic reactions .

- Functional Diversity: The chloro-amino compound () combines a halogen and amine, enabling dual reactivity in sequential functionalization .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone application for these boronates. Key findings:

- Trifluoromethyl Substituted : Higher reactivity due to strong electron withdrawal, but steric bulk may reduce coupling efficiency in hindered systems .

- Fluoro-Substituted Pyrrolo-Pyridine : The fused heterocycle () may direct regioselectivity in drug synthesis, as seen in kinase inhibitors .

- Chloro-Amino Derivatives: The amino group can participate in subsequent amidation or cyclization steps, as demonstrated in ’s synthesis of PIP5K inhibitors .

Biological Activity

3-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The molecular formula of this compound is C14H16BF2NO2, with a molecular weight of 279.09 g/mol. The compound features a pyridine ring substituted with a difluoromethyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H16BF2NO2 |

| Molecular Weight | 279.09 g/mol |

| CAS Number | 1220696-59-2 |

| SMILES | CC1(C)OB(OC1(C)C)C2=CN(C(F)F)N=C2 |

Antiviral Activity

Recent studies have indicated that pyridine derivatives exhibit significant antiviral properties. In particular, compounds similar to this compound have shown activity against various viral strains. For instance, compounds in the same class have demonstrated low EC50 values (effective concentration for 50% inhibition) against HIV strains, indicating potential as antiviral agents .

Anticancer Properties

Pyridine derivatives are also being explored for their anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds are often in the micromolar range .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 9.46 |

| Compound B | MDA-MB-231 | 11.73 |

| 3-(Difluoromethyl)-... | MCF-7 | TBD |

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies suggest that similar compounds do not exhibit significant acute toxicity in animal models at high doses (up to 2000 mg/kg) . Furthermore, they have shown no inhibition of cytochrome P450 enzymes at concentrations greater than 10 µM, indicating a favorable metabolic profile .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyridine derivatives against HIV-1 strains. The results indicated that several derivatives had EC50 values lower than those of established antiviral drugs like Etravirine. This suggests that further development of these compounds could lead to new antiviral therapies.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer treatment, researchers examined the effects of pyridine-based compounds on breast cancer cell lines. The findings revealed that some derivatives significantly reduced cell viability compared to standard chemotherapeutics like 5-Fluorouracil. The increase in caspase levels indicated an apoptotic mechanism of action .

Q & A

Q. What are the common synthetic routes for preparing 3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated pyridine precursor (e.g., 5-bromo-3-difluoromethylpyridine) reacts with bis(pinacolato)diboron or a pinacol borane derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The reaction proceeds under inert conditions in solvents like toluene/ethanol (3:1) at 80–105°C for 12–24 hours . Fluorination steps may involve Balz-Schiemann reactions or direct fluorination agents (e.g., DAST) to introduce the difluoromethyl group .

Q. How can the purity and structural integrity of this compound be validated?

- NMR spectroscopy : The NMR spectrum should show a triplet for the -CF₂H group (~-120 to -130 ppm), while NMR confirms the boronate ester (δ ~30 ppm).

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion peaks and purity (>95%).

- Elemental analysis : Matches calculated values for C, H, N, and B .

Q. What are the key reactivity patterns of the boronate ester moiety in this compound?

The pinacol boronate ester enables cross-coupling reactions (e.g., with aryl halides or triflates) under Suzuki conditions. It is sensitive to protic solvents and strong acids/bases, which can hydrolyze the boronate to the boronic acid. Stability is enhanced by the electron-donating tetramethyl groups on the dioxaborolane ring .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₂H group is electron-withdrawing , which polarizes the pyridine ring and activates the boronate ester toward nucleophilic attack in coupling reactions. However, steric hindrance from the difluoromethyl group may reduce coupling efficiency with bulky substrates. Computational studies (DFT) suggest that the -CF₂H group lowers the LUMO energy of the pyridine ring, facilitating transmetallation steps .

Q. What strategies optimize reaction yields in challenging coupling reactions with sterically hindered partners?

- Catalyst optimization : Use bulky phosphine ligands (e.g., SPhos, XPhos) to stabilize the Pd(0) intermediate and prevent β-hydride elimination.

- Solvent effects : Replace toluene with dioxane or THF to improve solubility of hindered substrates.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 1–2 hours at 120°C) while maintaining high yields .

Q. How can competing side reactions (e.g., protodeboronation) be mitigated during synthesis?

- Low-temperature conditions : Perform reactions below 80°C to minimize boronate ester decomposition.

- Anhydrous solvents : Use molecular sieves to remove trace water.

- Additives : Add KF or Cs₂CO₃ to buffer against acidic byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic activity for Pd-based systems—how to reconcile?

Some studies report Pd(PPh₃)₄ as optimal , while others favor Pd(OAc)₂ with SPhos . This variation arises from substrate-specific effects : electron-deficient aryl halides require less electron-rich catalysts. Systematic screening using Design of Experiments (DoE) is recommended to identify ideal conditions for new substrates .

Methodological Best Practices

Q. What analytical techniques are critical for tracking reaction progress?

- TLC with UV visualization : Use silica plates and a 254 nm lamp; the boronate ester migrates with higher than precursors.

- In situ NMR : Monitors fluorinated intermediates in real time .

Safety and Handling

Q. What precautions are necessary for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.